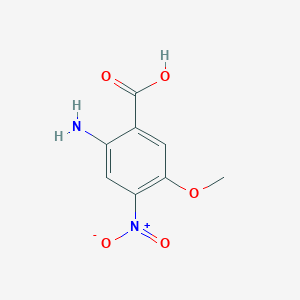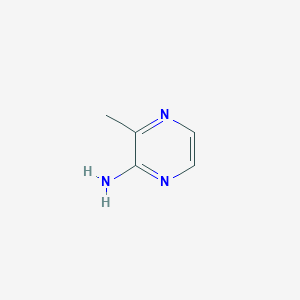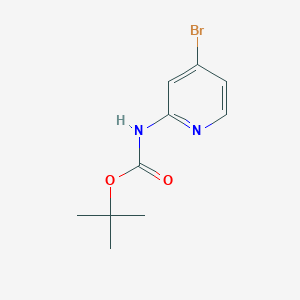
(4-bromopiridin-2-il)carbamato de tert-butilo
Descripción general
Descripción
“tert-Butyl (4-bromopyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13BrN2O2 . It has a molecular weight of 273.13 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “tert-Butyl (4-bromopyridin-2-yl)carbamate” involves the reaction of 2-Amino-4-bromopyridine with tert-Butyl carbamate . The reaction is carried out in water for 16 hours . After the reaction, the mixture is poured onto aqueous NaHCO3 and extracted into EtOAc . The combined EtOAc phases are dried and reduced in vacuo . The final product is obtained after chromatography .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-bromopyridin-2-yl)carbamate” is 1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) . The compound has a heavy atom count of 16 .
Physical And Chemical Properties Analysis
“tert-Butyl (4-bromopyridin-2-yl)carbamate” has a molecular weight of 273.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . Its exact mass is 272.016022 g/mol .
Aplicaciones Científicas De Investigación
Síntesis de compuestos biológicamente activos
Este compuesto puede servir como un intermedio importante en la síntesis de muchos compuestos biológicamente activos . Su estructura única le permite incorporarse a moléculas complejas, contribuyendo a su actividad biológica.
Protección BOC de aminas
El compuesto se utiliza en la protección BOC de aminas, un paso crucial en muchos procesos de síntesis orgánica . Este proceso protege el grupo amina durante las reacciones, evitando que reaccione hasta el momento deseado.
Bloque de construcción para espaciadores fluorados
“2-(Boc-amino)-4-bromopiridina” se puede utilizar como un bloque de construcción para preparar espaciadores fluorados que tienen terminales nucleofílicos y electrofílicos . Estos espaciadores se pueden utilizar en una variedad de reacciones y procesos químicos.
Química verde
El compuesto se ha utilizado en rutas ecológicas para la protección BOC de una variedad de aminas alifáticas y aromáticas, aminoácidos y aminoalcoholes . Esto representa un desarrollo importante en la química verde, que busca reducir el impacto ambiental de los procesos químicos.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that boc-protected amines are commonly used in organic synthesis, particularly in peptide synthesis .
Mode of Action
The compound “2-(Boc-amino)-4-bromopyridine” is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a commonly used protecting group for amines in organic synthesis. It is stable towards most nucleophiles and bases . The Boc group can be cleaved under mild acidolysis , which facilitates its interaction with targets.
Biochemical Pathways
Boc-protected amines are known to play a pivotal role in the synthesis of multifunctional targets, particularly in peptide synthesis .
Result of Action
The cleavage of the boc group under mild acidolysis is a key step in the interaction of the compound with its targets .
Análisis Bioquímico
Biochemical Properties
tert-Butyl (4-bromopyridin-2-yl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its bromopyridine and carbamate groups. These interactions often involve hydrogen bonding, van der Waals forces, and covalent bonding, which facilitate the formation of stable intermediates in organic synthesis .
Cellular Effects
tert-Butyl (4-bromopyridin-2-yl)carbamate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic flux. These effects can vary depending on the concentration and exposure time of the compound .
Molecular Mechanism
The molecular mechanism of tert-Butyl (4-bromopyridin-2-yl)carbamate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in the conformation of the target biomolecule, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (4-bromopyridin-2-yl)carbamate can change over time. The compound is relatively stable when stored under appropriate conditions, but it can degrade over time if exposed to light, moisture, or air. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of tert-Butyl (4-bromopyridin-2-yl)carbamate in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
tert-Butyl (4-bromopyridin-2-yl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, tert-Butyl (4-bromopyridin-2-yl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function .
Subcellular Localization
The subcellular localization of tert-Butyl (4-bromopyridin-2-yl)carbamate is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function .
Propiedades
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRRVCLDPODLJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470526 | |
| Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207799-10-8 | |
| Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-amino)-4-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



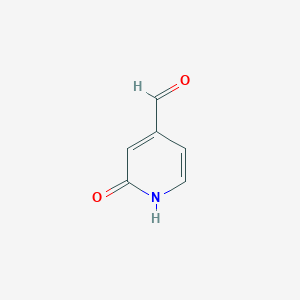
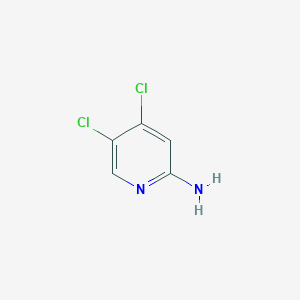
![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)


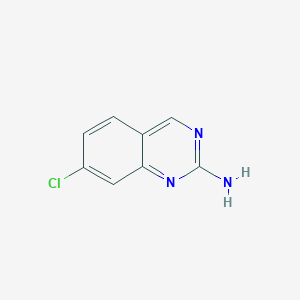

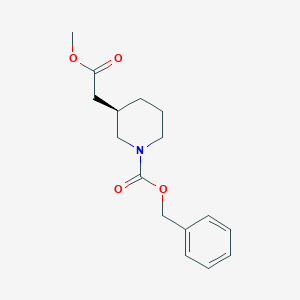
![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)



